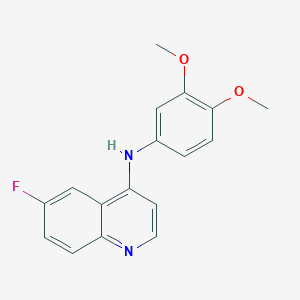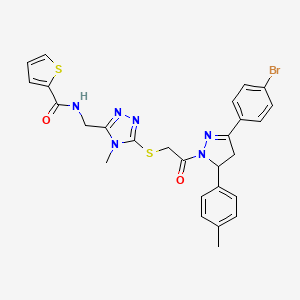![molecular formula C26H26N4O6 B11458188 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide](/img/structure/B11458188.png)
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazolidinone, furan, and acetamide, which contribute to its diverse reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone ring.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic intermediate.
Formation of the Acetamide Linkage: The acetamide group is typically formed by reacting an amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Methoxyphenyl and Methylphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions, where the aromatic rings are functionalized with methoxy and methyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidinone and acetamide moieties, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, the compound’s structural features may enable it to interact with various biomolecules, potentially serving as a probe or inhibitor in biochemical assays. Its imidazolidinone core is of particular interest due to its presence in many bioactive molecules.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its diverse functional groups may allow it to interact with multiple biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical reactions. Its furan ring, in particular, is of interest for the development of bio-based materials.
Mechanism of Action
The mechanism by which 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazolidinone core can act as a hydrogen bond donor or acceptor, facilitating interactions with proteins and nucleic acids. The furan ring may participate in π-π stacking interactions, further influencing its binding properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxoimidazolidin-4-yl)acetamide: This simpler analogue lacks the furan and aromatic substituents, making it less versatile in terms of chemical reactivity.
N-(furan-2-ylmethyl)-N-(4-methoxyphenyl)acetamide: This compound retains the furan and methoxyphenyl groups but lacks the imidazolidinone core, reducing its potential for hydrogen bonding interactions.
N-(4-methylphenyl)-2-oxoethylacetamide: This compound includes the methylphenyl and acetamide groups but lacks the furan and imidazolidinone moieties, limiting its overall reactivity.
Uniqueness
The uniqueness of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}acetamide lies in its combination of multiple functional groups, which confer a high degree of chemical versatility. This makes it a valuable compound for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C26H26N4O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O6/c1-16-5-7-17(8-6-16)23(25(33)27-18-9-11-19(35-2)12-10-18)30(15-20-4-3-13-36-20)22(31)14-21-24(32)29-26(34)28-21/h3-13,21,23H,14-15H2,1-2H3,(H,27,33)(H2,28,29,32,34) |
InChI Key |
AUVHKBLWFPOIHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)CC4C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3-({1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}amino)pyrrolidine-2,5-dione](/img/structure/B11458136.png)
![Methyl 2-amino-4-oxo-5-(thiophen-2-yl)-3H-pyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11458138.png)
![1-[[4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-2-ol](/img/structure/B11458145.png)
![1-(3,5-Dichlorophenyl)-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11458150.png)
![methyl 4-[(3-cyclohexylpropanoyl)amino]-1-cyclopentyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11458155.png)

![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-2,2-dimethylpropanamide](/img/structure/B11458176.png)
![N-(3-ethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11458181.png)
![2-[(14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11458184.png)
![7-Chloro-3-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2-ol](/img/structure/B11458186.png)
![6-benzyl-3-[(3,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11458198.png)
![2-Methoxyethyl 2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458205.png)
![7-(3,4-dimethoxyphenyl)-4-(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11458212.png)
